Dihydrotetramethylrosamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cellular Oxidative Stress Detection

Dihydrotetramethylrosamine is utilized in detecting reactive oxygen species (ROS) within cells. When oxidized by ROS, it converts to tetramethylrosamine, emitting an orange fluorescence . This property is particularly useful in studying the oscillation of oxidants during cell locomotion, providing insights into cellular responses to oxidative stress.

Neutrophil Migration Studies

The compound’s ability to fluoresce upon oxidation makes it a valuable tool for observing neutrophil migration . Neutrophils migrating through matrices containing dihydrotetramethylrosamine can be tracked due to the fluorescent patterns they leave behind, which is critical for understanding immune responses .

Protease Activity Monitoring

In conjunction with substrates like DQ Green BSA, dihydrotetramethylrosamine can help monitor extracellular protease activity . Proteases cleave the substrate, resulting in green-fluorescent peptides, while dihydrotetramethylrosamine indicates oxidative activity, allowing for dual monitoring of these biological processes .

Clinical Research and Diagnostics

The fluorescence properties of dihydrotetramethylrosamine can be applied in clinical research to track and measure specific biomarkers in various diseases. Its application in mass spectrometry could potentially streamline the verification of proteins and metabolites of clinical interest .

Mecanismo De Acción

Target of Action

Dihydrotetramethylrosamine (DHTM Ros) primarily targets peroxidase enzymes . Peroxidases are a large family of enzymes that typically catalyze a reaction of the form:

Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O\text{Peroxidase} + H_2O_2 \rightarrow \text{Peroxidase} (Fe^{4+}=O) + H_2O Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O

The peroxidase enzymes play a crucial role in various biological processes, including hormone synthesis, immune response, and detoxification .

Mode of Action

DHTM Ros acts as a fluorogenic substrate for peroxidase . In the presence of peroxidase, DHTM Ros undergoes oxidation to form fluorescent tetramethylrosamine chloride . This reaction allows the detection and quantification of peroxidase activity in biological samples .

Result of Action

The primary result of DHTM Ros’s action is the production of fluorescent tetramethylrosamine chloride . This fluorescence can be detected and measured, providing a means to quantify peroxidase activity in a sample . The implications of this at the molecular and cellular level would depend on the specific context and the role of peroxidase in that context.

Propiedades

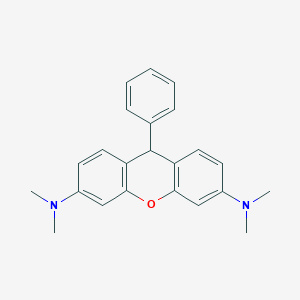

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-xanthene-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALQHVVMLBWIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147057 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105284-17-1 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

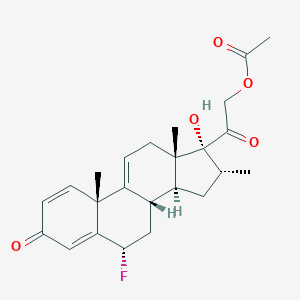

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dihydrotetramethylrosamine detect reactive oxygen species (ROS)?

A: Dihydrotetramethylrosamine (H2TMRos) is a non-fluorescent molecule in its reduced state. Upon reaction with ROS, particularly hydrogen peroxide, it undergoes oxidation to form a fluorescent product. This change in fluorescence intensity can then be measured and correlated to the amount of ROS present. [] This makes H2TMRos a valuable tool for visualizing and quantifying oxidative stress in biological systems. [, ]

Q2: In what biological contexts has Dihydrotetramethylrosamine been used to study oxidative stress?

A2: Dihydrotetramethylrosamine has proven valuable in diverse research areas. For instance, it has been used to investigate:

- Aminoglycoside ototoxicity: Researchers studying the damaging effects of antibiotics like gentamicin on inner ear cells have employed H2TMRos to track ROS production, a key contributor to cell death. [, , ]

- Neutrophil-mediated cell killing: Studies have utilized H2TMRos to visualize the real-time deposition of ROS onto tumor cells during antibody-dependent cellular cytotoxicity (ADCC) by neutrophils, providing insights into immune system attack mechanisms. []

- Hatching envelope formation in shrimp: H2TMRos has been used to demonstrate the involvement of oxidases in the hardening of the protective hatching envelope surrounding shrimp eggs. []

- Inflammatory responses to bacterial infection: Research has shown that H2TMRos can detect changes in mitochondrial oxidative membrane potential within human fibroblasts exposed to Tannerella forsythia detaching factor, a bacterial toxin. This suggests a role for H2TMRos in understanding inflammatory pathways triggered by bacterial infections. []

Q3: What are the advantages of using Dihydrotetramethylrosamine over other ROS detection methods?

A3: Dihydrotetramethylrosamine offers several advantages:

- Specificity: It exhibits a degree of selectivity for certain ROS, notably hydrogen peroxide, making it suitable for targeted investigations. []

- Sensitivity: H2TMRos displays high sensitivity to ROS, enabling the detection of even subtle changes in oxidative stress levels. []

- Real-time monitoring: Its ability to fluoresce upon oxidation allows for real-time observation of ROS generation in living cells and tissues, offering dynamic insights into biological processes. [, ]

Q4: Are there any limitations to using Dihydrotetramethylrosamine as a research tool?

A4: While a powerful tool, there are some considerations:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)